molecular formula C20H20O3 B5852379 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No. B5852379
M. Wt: 308.4 g/mol
InChI Key: IVKABSFZRSMWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DMBX, is a synthetic compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is that it is a synthetic compound, which allows for easy reproducibility and scalability. Additionally, this compound has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to design targeted experiments.

Future Directions

There are several future directions for the research on 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it would be interesting to investigate the potential of this compound as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, it would be worthwhile to explore the potential of this compound as a chemopreventive agent for various types of cancer.

Synthesis Methods

5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylbenzyl bromide with 4-hydroxy-2-methylacetophenone in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, which include acetylation, cyclization, and demethylation, to yield the final product, this compound.

Scientific Research Applications

5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has demonstrated anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-12-5-6-14(3)16(7-12)11-22-17-8-13(2)9-18-20(17)15(4)10-19(21)23-18/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKABSFZRSMWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=CC(=O)O3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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